Cas no 947691-59-0 (4-Ethyl-3-methoxyaniline)

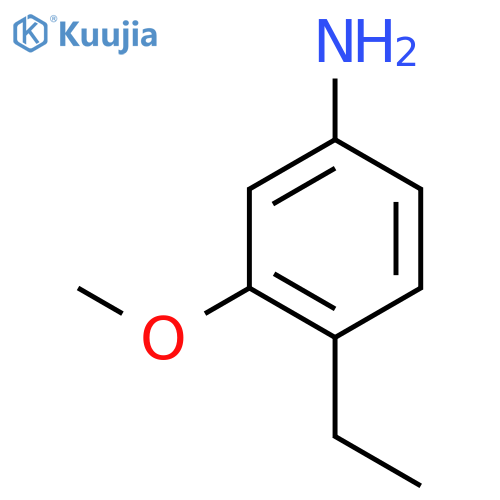

4-Ethyl-3-methoxyaniline structure

商品名:4-Ethyl-3-methoxyaniline

4-Ethyl-3-methoxyaniline 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-3-methoxyaniline

- Benzenamine, 4-ethyl-3-methoxy-

- 4-Ethyl-3-methoxybenzenamine

- FT-0755184

- A845093

- DTXSID50552504

- SCHEMBL3008120

- 947691-59-0

- A1-19378

- SB76508

- 4-ethyl-3-methoxy-aniline

- FHEIXLLVGYMBCH-UHFFFAOYSA-N

- Z1255492864

- 4-ethyl-3-methoxy-benzenamine

- EN300-247490

- AKOS022173440

-

- MDL: MFCD11977402

- インチ: InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3

- InChIKey: FHEIXLLVGYMBCH-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C=C(C=C1)N)OC

計算された属性

- せいみつぶんしりょう: 151.099714038g/mol

- どういたいしつりょう: 151.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.018±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 253.3±20.0 ºC (760 Torr),

- フラッシュポイント: 109.9±15.0 ºC,

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

4-Ethyl-3-methoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247490-0.25g |

4-ethyl-3-methoxyaniline |

947691-59-0 | 95% | 0.25g |

$601.0 | 2024-06-19 | |

| TRC | B440088-50mg |

4-ethyl-3-methoxyaniline |

947691-59-0 | 50mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-247490-0.05g |

4-ethyl-3-methoxyaniline |

947691-59-0 | 95% | 0.05g |

$282.0 | 2024-06-19 | |

| Aaron | AR00IJ85-250mg |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 250mg |

$852.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIZT-10g |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 10g |

$6515.00 | 2024-04-19 | |

| A2B Chem LLC | AI63625-2.5g |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 2.5g |

$2540.00 | 2024-07-18 | |

| Aaron | AR00IJ85-50mg |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 50mg |

$413.00 | 2025-02-28 | |

| A2B Chem LLC | AI63625-100mg |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 100mg |

$478.00 | 2024-07-18 | |

| Ambeed | A431312-1g |

4-Ethyl-3-methoxyaniline |

947691-59-0 | 95+% | 1g |

$1155.0 | 2024-08-02 | |

| Aaron | AR00IJ85-2.5g |

Benzenamine, 4-ethyl-3-methoxy- |

947691-59-0 | 95% | 2.5g |

$3297.00 | 2025-02-28 |

4-Ethyl-3-methoxyaniline 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

947691-59-0 (4-Ethyl-3-methoxyaniline) 関連製品

- 91251-42-2(3-Isopropyl-4-methoxyaniline)

- 383126-80-5(4-(2-Ethylphenoxy)aniline)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 152840-81-8(Valine-1-13C (9CI))

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947691-59-0)4-Ethyl-3-methoxyaniline

清らかである:99%

はかる:1g

価格 ($):1040.0